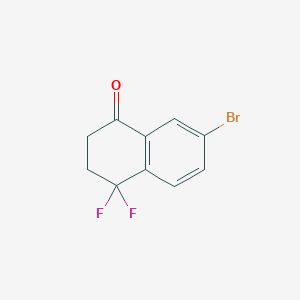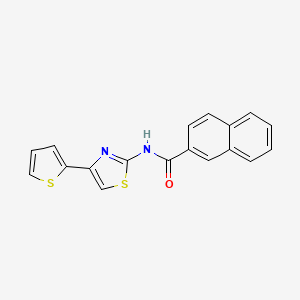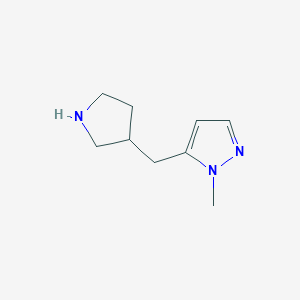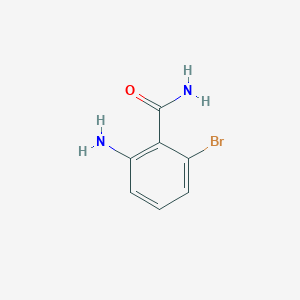![molecular formula C11H14ClN3O2 B2609386 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide CAS No. 2249408-21-5](/img/structure/B2609386.png)
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched for its potential use in scientific applications. This compound is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) and binds to the same receptors in the brain and body. In
科学的研究の応用
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide binds to the CB1 and CB2 receptors in the brain and body, leading to a range of physiological effects. It has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and location of the receptors. This complex mechanism of action makes 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Biochemical and Physiological Effects:
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and effects on appetite and metabolism. It has also been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.
実験室実験の利点と制限
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide has several advantages for use in scientific research, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, it also has limitations, including its potential toxicity at high concentrations and its complex mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide, including further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a tool for studying the endocannabinoid system. Other areas of research could include the development of new synthetic cannabinoids with improved pharmacological properties and the exploration of the potential risks and benefits of using synthetic cannabinoids for medical purposes.
In conclusion, 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide is a synthetic cannabinoid that has been extensively researched for its potential use in scientific applications. Its high affinity for the CB1 and CB2 receptors, complex mechanism of action, and range of physiological effects make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, further research is needed to fully understand the potential risks and benefits of using synthetic cannabinoids for medical purposes.
合成法
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide is synthesized through a multistep process that involves the reaction of 2-chloroacetamide with 3-pyrrolin-1-yl-pyrrole-5-carboxylic acid, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of pure 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide for use in scientific research.
特性
IUPAC Name |
2-chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-6-10(16)14-8-5-9(13-7-8)11(17)15-3-1-2-4-15/h5,7,13H,1-4,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHZWVHPVVOYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

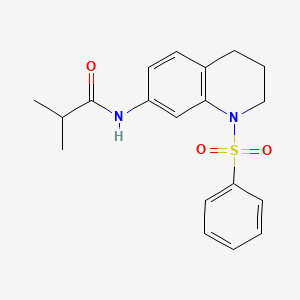
![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)
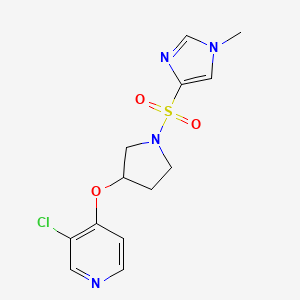
![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)
